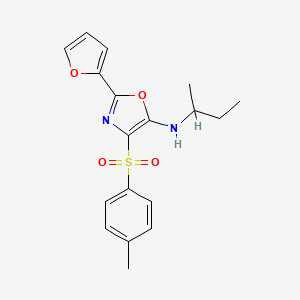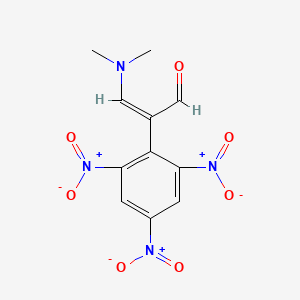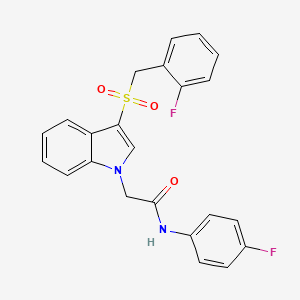
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of synthetic compounds known for their potential in modifying immune response and showing promising antitumor and antiallergic activities. The specific interactions at the molecular level, including the modulation of immune cells and potential in disrupting tubulin polymerization, highlight its significance in scientific research.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves complex organic synthesis techniques, including the use of protecting groups and nucleophilic substitution reactions. For instance, the synthesis of similar compounds has demonstrated the effectiveness of sulfonamide groups in enhancing the biological activity of pharmaceutical agents through meticulous synthetic pathways (Spjut et al., 2010).
Molecular Structure Analysis
Quantum chemical insights into related compounds reveal the significance of molecular structure in determining the biological activity and interaction with biological targets. The analysis often includes density functional theory (DFT) calculations to understand the electronic structure, natural bond orbital (NBO) analysis, and vibrational spectroscopy studies, providing a deep understanding of the molecular interactions at play (Mary et al., 2020).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, showcasing their versatility in chemical synthesis and pharmaceutical applications. Their reactivity includes the formation of hydrogen-bonded interactions, which is crucial for their biological activity and interaction with biological macromolecules. The chemical properties are tailored through specific substitutions on the molecular scaffold to enhance desired biological effects (Owa et al., 2002).
科学的研究の応用
Synthetic Chemistry Applications
A study by Spjut et al. (2010) highlighted the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups. The Fsec group demonstrates stability under acidic conditions and is cleaved under mild basic conditions, showcasing its potential utility in the synthesis of complex molecules, including those related to 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide (Spjut, Qian, & Elofsson, 2010).
Pharmacological Applications
Research by Wang et al. (2004) explored the immunomodulating effects of a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its potential in augmenting the immune response to tumors. This compound was found to enhance the response of lymphocytes and macrophages, leading to an increase in tumor cell destruction, highlighting its potential therapeutic applications in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Analytical Chemistry
Dowling et al. (2017) investigated the thermal degradation of modafinil and its analogs, including the relevance of sulfonamide structures in analytical chemistry. This study underscores the importance of understanding the stability and degradation pathways of sulfonamide compounds, which can inform the development of analytical methods for such compounds (Dowling, Kavanagh, Talbot, O'Brien, Hessman, McLaughlin, Twamley, & Brandt, 2017).
Antimicrobial Research
Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives for their cytotoxic activity against cancer cell lines, demonstrating the broader pharmacological applications of sulfonamide compounds, including antimicrobial and anticancer properties (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Safety And Hazards
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKHETGLTUNZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

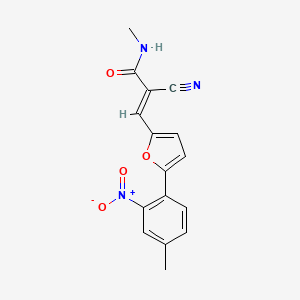
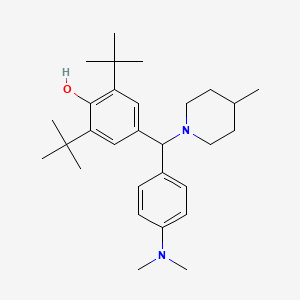
![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)
![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)
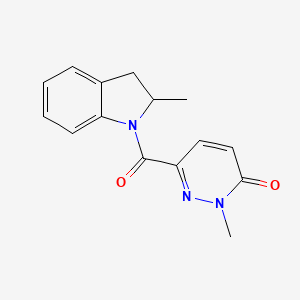
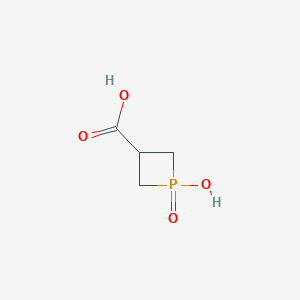
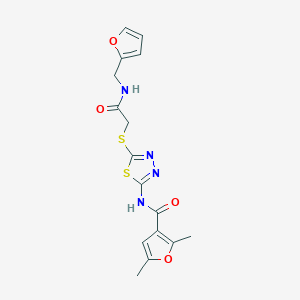
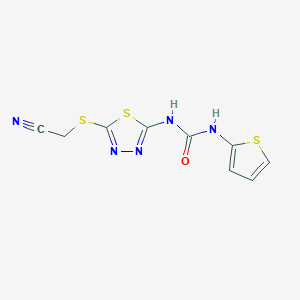
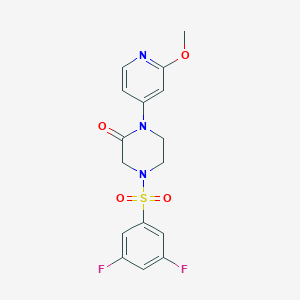
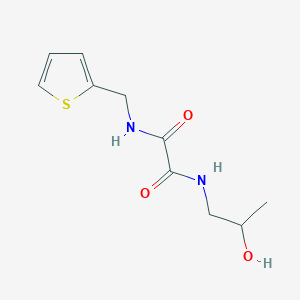
![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)
